molecular formula C7H4Cl4O2 B14411876 8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- CAS No. 82521-32-2

8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-

Cat. No.: B14411876
CAS No.: 82521-32-2
M. Wt: 261.9 g/mol
InChI Key: IULGTBBRTYBGNC-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its rigid and conformationally defined framework, making it an appealing starting material for various synthetic applications. Its structure includes a fused oxabicyclo ring system with multiple chlorine substitutions, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- typically involves cycloaddition reactions. One common method includes the cycloaddition of suitable oxyallyls and furans . The reaction conditions often require the use of dry lithium perchlorate and dry diethyl ether, with the mixture being stirred efficiently . Another approach involves the use of 1,3-dichloro-3-methylbutan-2-one with lithium perchlorate, diethyl ether, and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of common reagents and mild conditions can facilitate the construction of the oxabicyclo framework on a large scale .

Chemical Reactions Analysis

Types of Reactions

8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of less oxidized products.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield polyoxygenated fragments, while substitution can result in various functionalized derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro- is unique due to its multiple chlorine substitutions, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for developing new synthetic methodologies and exploring various chemical transformations .

Properties

CAS No.

82521-32-2

Molecular Formula

C7H4Cl4O2

Molecular Weight

261.9 g/mol

IUPAC Name

2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C7H4Cl4O2/c8-6(9)3-1-2-4(13-3)7(10,11)5(6)12/h1-4H

InChI Key

IULGTBBRTYBGNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(C(=O)C(C1O2)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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